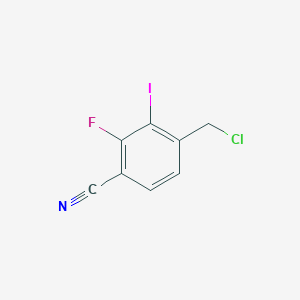
4-(Chloromethyl)-2-fluoro-3-iodobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-2-fluoro-3-iodobenzonitrile is an organic compound that features a benzene ring substituted with chloromethyl, fluoro, iodo, and nitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-fluoro-3-iodobenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of a suitable benzene derivative followed by nitrile introduction. For instance, the chloromethylation of a fluoro-iodo benzene derivative can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc chloride . The nitrile group can be introduced via a Sandmeyer reaction using copper(I) cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of efficient catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)-2-fluoro-3-iodobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Benzyl alcohols or carboxylic acids.
Reduction: Benzylamines.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-2-fluoro-3-iodobenzonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds due to its functional groups that can be modified to enhance biological activity.
Material Science: Utilized in the preparation of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-2-fluoro-3-iodobenzonitrile in biological systems involves its interaction with molecular targets through its functional groups. The nitrile group can form hydrogen bonds with biological macromolecules, while the halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-(Chloromethyl)-2-fluorobenzonitrile: Lacks the iodine substituent, which may affect its reactivity and applications.
4-(Chloromethyl)-3-iodobenzonitrile: Lacks the fluorine substituent, which can influence its electronic properties and reactivity.
Uniqueness
4-(Chloromethyl)-2-fluoro-3-iodobenzonitrile is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric effects. These effects can be exploited in various chemical reactions and applications, making this compound a valuable intermediate in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C8H4ClFIN |
|---|---|
Peso molecular |
295.48 g/mol |
Nombre IUPAC |
4-(chloromethyl)-2-fluoro-3-iodobenzonitrile |
InChI |
InChI=1S/C8H4ClFIN/c9-3-5-1-2-6(4-12)7(10)8(5)11/h1-2H,3H2 |
Clave InChI |
QWWSWFHHMMIITP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1CCl)I)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




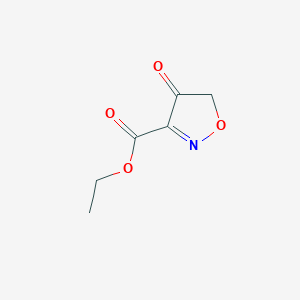
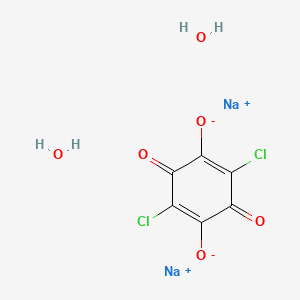

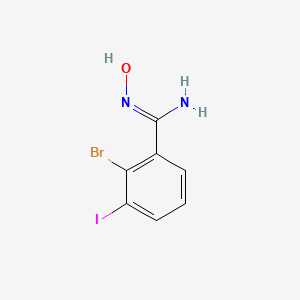
![3-Azabicyclo[3.2.1]octane-8-ethanol, 3-(phenylmethyl)-](/img/structure/B12963349.png)
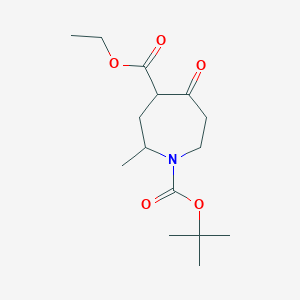
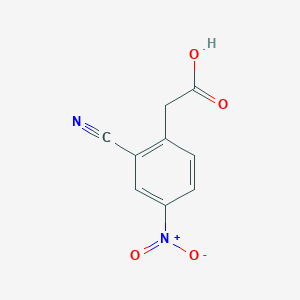
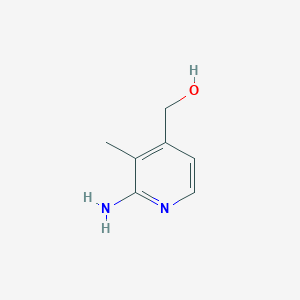
![tert-Butyl 6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12963372.png)
![Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione](/img/structure/B12963374.png)
![(3aR,4R,6R,6aR)-4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbonitrile 4-methylbenzenesulfonate](/img/structure/B12963389.png)

